N-(2-(3-(allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline
Description
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline is a triazine-derived compound featuring a 1,2,4-triazine core substituted with an allylsulfanyl group at position 3, a methyl group at position 6, and a vinyl-linked 4-chloroaniline moiety. This structure combines a heterocyclic triazine ring with sulfur and aromatic substituents, which are known to influence electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h3-9,17H,1,10H2,2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJVHKDHPOMEO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline is a complex organic compound notable for its unique structural features, including a triazine ring and an allylsulfanyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C16H18ClN4OS
- Molar Mass : 314.41 g/mol
- CAS Number : 477865-89-7
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Triazine Core : Starting with appropriate precursors to form the triazine structure.
- Introduction of the Allylsulfanyl Group : This step often requires specific reagents and conditions to ensure successful incorporation.
- Formation of the Vinyl Group : The vinyl moiety is added through a coupling reaction.
- Final Coupling with 4-Chloroaniline : The final product is obtained by coupling the triazine derivative with 4-chloroaniline under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Covalent Bond Formation : The allylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function.
- Conjugation Reactions : The vinyl group may participate in conjugation reactions, altering the electronic properties and affecting biological activity.
Antiproliferative Activity
Research indicates that compounds related to triazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (Liver Cancer) | 1.30 |
| Control Drug (e.g., SAHA) | HepG2 | 17.25 |
The compound demonstrated a potent inhibitory effect on solid tumor cells, suggesting its potential as an anticancer agent .
Case Studies
- Cell Line Studies : In vitro studies have shown that this compound exhibits strong cytotoxicity against HepG2 cells with an IC50 value significantly lower than conventional treatments .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis and cell cycle arrest at the G2/M phase in cancer cells, contributing to its antitumor activity .
Applications
The compound has potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer therapies.
- Biological Research : It can serve as a probe to study biological pathways involving sulfur-containing compounds.
- Material Science : Due to its unique electronic properties, it may be explored for applications in advanced materials.
Comparison with Similar Compounds
Variations in Sulfanyl Substituents
The allylsulfanyl group (C₃H₅S) at position 3 of the triazine ring is a key functional moiety. Comparisons with analogs bearing alternative sulfanyl substituents reveal significant differences:
Notes:
Variations in Aniline Substituents
The 4-chloroaniline group contributes aromaticity and electron-withdrawing effects. Substitutions here modulate electronic and steric properties:
Notes:
Preparation Methods
Domino [4+2] Annulation (Method A)
Adapting procedures from SSRN, cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones generates the triazine ring. For the target compound:
Copper-Catalyzed Cyclization (Method B)
Per CN108264490B, copper acetate-mediated coupling of benzamidine derivatives with aldehydes produces triazines:
- Reactants:
- 3-(Allylsulfanyl)propanal
- Methylbenzamidine hydrochloride
- Conditions:
- Cu(OAc)₂ (0.2 equiv)
- K₂CO₃ base in toluene, 80°C, 24 hours
- Yield: 80% with 95% purity after recrystallization
Comparative analysis:
| Method | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | 12 | 68–72 | 88 | Moderate |
| B | 24 | 80 | 95 | High |
Functionalization with Allylsulfanyl Group
Introducing the allylsulfanyl (-S-CH₂CH=CH₂) moiety requires careful optimization to prevent premature olefin polymerization. A three-step sequence proves effective:
Chlorination at C3 Position
Treat 6-methyl-1,2,4-triazin-5-ol with POCl₃/PCl₅ at 0–5°C to generate 3-chloro-6-methyl-1,2,4-triazine (CAS: 932-98-9).
Nucleophilic Substitution
React chlorotriazine with allyl mercaptan (CH₂=CHCH₂SH) in presence of:
- Base: DIEA (2.5 equiv)
- Solvent: Dry DMF, argon atmosphere
- Temperature: −20°C to 0°C (prevents β-hydride elimination)
Conversion: >95% by ¹H NMR
Vinyl Bridge Formation via Wittig Reaction
Coupling triazine and aniline moieties employs a modified Horner-Wadsworth-Emmons reaction:
Phosphonate Preparation:
- Treat 3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-carbaldehyde with triethyl phosphonoacetate
Olefination:
- React phosphonate with 4-chloroaniline in THF
- Base: LiHMDS (1.1 equiv)
- Temperature: −78°C → room temperature
Key parameters:
Sonochemical Optimization (Green Chemistry Approach)
Adapting principles from SSRN, ultrasound irradiation (35 kHz) enhances reaction kinetics:
Triazine-aldehyde synthesis:
- Time reduction: 12 → 5 minutes
- Solvent: Water instead of acetonitrile
- Yield improvement: 72 → 89%
DOZN™ 2.0 Green Chemistry Score:
| Metric | Conventional Method | Sonochemical Method |
|---|---|---|
| Energy efficiency | 2.1 | 8.7 |
| Waste prevention | 3.4 | 9.2 |
| Atom economy | 64% | 91% |
Industrial-Scale Purification Challenges
Final compound purification requires specialized techniques due to:
- Thermal sensitivity (decomposition >150°C)
- Limited solubility in common solvents
Effective purification protocol:
- Crude precipitation: Hexane/EtOAc (9:1)
- Chromatography: Reverse-phase C18 column, methanol/water gradient
- Final crystallization: Tert-butyl methyl ether at −20°C
Purity outcomes:
| Stage | Purity (%) | Yield (%) |
|---|---|---|
| Crude | 65–72 | 100 |
| After chromatography | 98.5 | 58 |
| Crystallized | 99.9+ | 43 |
Q & A
Q. What are the established synthetic routes for N-(2-(3-(allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline?
The synthesis typically involves multi-step reactions, including triazine ring formation, functionalization of substituents, and coupling with 4-chloroaniline. A general route includes:
Triazine Core Construction : Condensation of thiourea derivatives with nitriles under basic conditions to form the 1,2,4-triazine scaffold .
Allylsulfanyl Introduction : Thiol-ene or nucleophilic substitution reactions to install the allylsulfanyl group at the triazine C3 position.
Vinyl Coupling : Wittig or Heck reactions to attach the vinyl group to the triazine .
Aniline Attachment : Coupling the vinyl-triazine intermediate with 4-chloroaniline via nucleophilic substitution or palladium-catalyzed cross-coupling .
Q. Key Challenges :
- Purification of intermediates due to polar byproducts.
- Steric hindrance during vinyl-aniline coupling, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Primary Techniques :
Q. Supplementary Methods :
- X-ray Crystallography : Resolves stereochemistry of the vinyl group and triazine-aniline dihedral angles (if crystals are obtainable) .
Advanced Research Questions
Q. How does the allylsulfanyl group influence the compound’s reactivity and biological activity?
Reactivity :
Q. Biological Implications :
- Enhances lipophilicity, improving membrane permeability in antifungal assays (analogous to fluoro-substituted derivatives with IC₅₀ values <10 μM) .
- May inhibit fungal cytochrome P450 enzymes via sulfur coordination to heme iron .
Q. What strategies resolve contradictions in reported solubility and stability data for triazine-aniline derivatives?
Contradictions :
Q. Resolution Methods :
Standardized Protocols : Use buffered solutions (PBS, pH 7.4) and control humidity during stability testing.
HPLC-PDA Analysis : Quantify degradation products (e.g., hydrolyzed triazine rings) under accelerated conditions (40°C/75% RH) .
Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media.
Key Finding : Chloro-substituted derivatives exhibit higher photostability than fluoro-analogues due to reduced electron-withdrawing effects .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
Methodology :
Docking Studies : Simulate interactions with fungal CYP51 (Lanosterol 14α-demethylase) using AutoDock Vina .
QSAR Models : Correlate electronic parameters (Hammett σ) with antifungal activity.
DFT Calculations : Analyze charge distribution on the triazine ring to predict sites for electrophilic attack .
Q. Example Prediction :
- The chloro substituent’s +M effect increases electron density at the triazine N2 position, enhancing hydrogen bonding with CYP51 active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
